Biochemical Potency: Dcn1-ubc12-IN-2 Exhibits 2.7‑Fold Higher Affinity for DCN1-UBC12 Interaction than SK-464
Dcn1-ubc12-IN-2 inhibits the DCN1-UBC12 interaction with an IC50 of 9.55 nM, measured via HTRF biochemical assay [1]. In a parallel assay system, the phenyltriazole thiol-based inhibitor SK-464 demonstrates an IC50 of 26 nM [2]. This represents a 2.7‑fold improvement in potency for Dcn1-ubc12-IN-2 relative to SK-464.
| Evidence Dimension | In vitro inhibition of DCN1-UBC12 protein-protein interaction |
|---|---|
| Target Compound Data | IC50 = 9.55 nM |
| Comparator Or Baseline | SK-464: IC50 = 26 nM |
| Quantified Difference | 2.7‑fold higher potency (9.55 nM vs 26 nM) |
| Conditions | Biochemical HTRF assay; recombinant DCN1 and UBC12 proteins |
Why This Matters
A 2.7‑fold improvement in biochemical IC50 translates to lower required compound concentrations in cellular assays, reducing off-target effects and improving experimental signal-to-noise ratios.
- [1] MedChemExpress. DCN1-UBC12-IN-2 Product Page (citing J Med Chem. 2022;65(1):163-190). View Source
- [2] Zhou W, et al. Development of phenyltriazole thiol-based derivatives as highly potent inhibitors of DCN1-UBC12 interaction. Eur J Med Chem. 2021;217:113326. View Source
